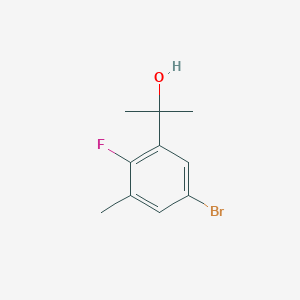

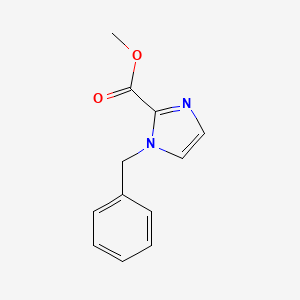

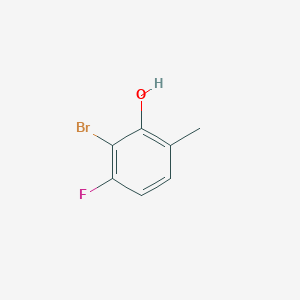

2-Bromo-3-fluoro-6-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

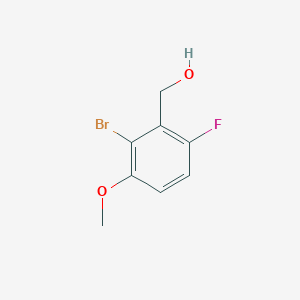

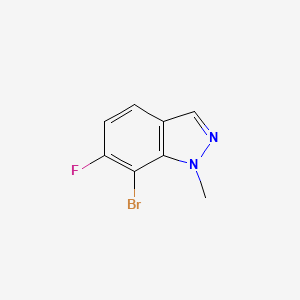

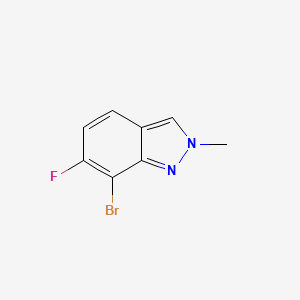

2-Bromo-3-fluoro-6-methylphenol is a chemical compound with the molecular formula C7H6BrFO. It has a molecular weight of 205.03 . The compound appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrFO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and methyl groups on the phenol ring.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on brominated and fluorinated compounds underscores their critical role in synthetic chemistry and pharmaceutical development. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of brominated and fluorinated intermediates in drug synthesis. These compounds often require specialized synthesis techniques due to their unique chemical properties and potential industrial applications (Qiu et al., 2009).

Environmental Impact and Toxicology

The environmental occurrence and toxicology of brominated phenols, such as 2,4,6-Tribromophenol, have been extensively studied. These compounds can arise both as industrial intermediates and degradation products of brominated flame retardants, indicating the pervasive nature of brominated compounds in the environment. Their widespread presence calls for ongoing research into their environmental behavior, toxicokinetics, and toxicodynamics (Koch & Sures, 2018).

Advanced Materials and Chemosensors

Brominated and fluorinated compounds are pivotal in developing new materials and chemosensors. For instance, derivatives of 4-Methyl-2,6-diformylphenol have been explored for creating chemosensors that can detect a wide array of analytes, demonstrating the versatility of brominated and fluorinated phenols in sensor technology. These developments highlight the potential for compounds like 2-Bromo-3-fluoro-6-methylphenol to contribute to innovations in materials science (Roy, 2021).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, organoboron reagents like this compound might interact with a palladium catalyst to form new carbon-carbon bonds .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving carbon-carbon bond formation, given its potential use in suzuki–miyaura cross-coupling reactions .

Result of Action

Given its potential use in Suzuki–Miyaura cross-coupling reactions , it might facilitate the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of its use.

Propriétés

IUPAC Name |

2-bromo-3-fluoro-6-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISWWZVWTZLYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)